Subereaphenol C

Description

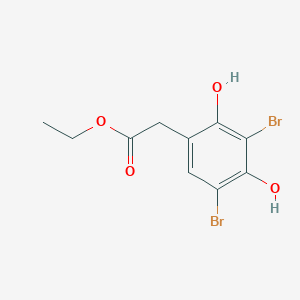

Subereaphenol C is a brominated phenolic compound primarily isolated from marine sponges of the genus Suberea, notably Suberea mollis and Suberea creba in the Red Sea and South China Sea . Structurally, it is characterized by a dibrominated phenolic core with an ethyl ester side chain, as revised in recent studies (ethyl 2-(2,4-dibromo-3,6-dihydroxyphenyl)acetate) . Its molecular formula is C₁₆H₂₁Br₂N₃O₆, with seven degrees of unsaturation, confirmed via HRESIMS and NMR spectroscopy .

This compound exhibits notable bioactivities:

Properties

Molecular Formula |

C10H10Br2O4 |

|---|---|

Molecular Weight |

353.99 g/mol |

IUPAC Name |

ethyl 2-(3,5-dibromo-2,4-dihydroxyphenyl)acetate |

InChI |

InChI=1S/C10H10Br2O4/c1-2-16-7(13)4-5-3-6(11)10(15)8(12)9(5)14/h3,14-15H,2,4H2,1H3 |

InChI Key |

FCMUQIOKSBFZQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1O)Br)O)Br |

Synonyms |

subereaphenol C |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Features and Reactivity

Subereaphenol C (ethyl 2-(2,4-dibromo-3,6-dihydroxyphenyl)acetate) contains:

-

A 2,4-dibromo-3,6-dihydroxyphenyl core

-

An ethyl acetate side chain

-

Reactive hydroxyl (-OH) and bromine substituents

Key functional groups govern its reactivity:

-

Bromine atoms : Participate in electrophilic substitution or elimination reactions.

-

Phenolic hydroxyl groups : Prone to oxidation or methylation.

-

Ester group : Susceptible to hydrolysis under acidic or basic conditions .

Hydrolysis of the Ester Group

The ethyl acetate side chain undergoes hydrolysis to form carboxylic acid derivatives. This reaction is pH-dependent and influences bioavailability :

Oxidation of Phenolic Hydroxyls

The 3,6-dihydroxyphenyl group oxidizes to form quinones, enhancing electrophilicity and biological activity .

Debromination

Bromine substituents may undergo reductive elimination or nucleophilic displacement, though specific conditions for this compound remain underexplored .

Biological Activity and Reaction Implications

This compound exhibits potent bioactivity linked to its reactive groups:

Table 1: Structural Features and Associated Reactivity

| Functional Group | Reaction Type | Products/Outcomes |

|---|---|---|

| 2,4-Dibromophenyl | Electrophilic substitution | Debrominated analogs or cross-coupling products |

| Ethyl acetate | Hydrolysis | Carboxylic acid derivatives |

| 3,6-Dihydroxyphenyl | Oxidation | Quinones or semiquinone radicals |

Table 2: Key Biosynthetic Steps

| Step | Enzymes/Reagents | Outcome |

|---|---|---|

| Cycloaddition | Non-enzymatic | Tricyclic core formation |

| Bromination | Bromoperoxidases | Dibrominated aromatic ring |

| Dearomatization | Cytochrome P450 | Enantiodivergent configuration |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Subereaphenol C belongs to a family of brominated phenolic alkaloids. Key structural analogs include:

Key Structural Insights :

- The ethyl ester in this compound enhances solubility and target interactions compared to Subereaphenol A’s methyl ester .

- The amide group in Subereaphenol B reduces hemolytic activity relative to Subereaphenol A’s ester-linked side chain .

Mechanistic Highlights :

- Subereaphenol A’s hemolytic activity is attributed to its amide-free structure, which disrupts erythrocyte membranes .

- Bromochloroverongiaquinol shows enhanced cytotoxicity (IC₅₀ 4.5 µg/mL) due to dual halogenation (Br/Cl), improving membrane permeability .

- Aerothionin targets MRSA via inhibition of cell wall synthesis, a mechanism distinct from this compound’s antioxidant-driven antiproliferation .

Functional Group Impact on Bioactivity

| Functional Group | Role in Bioactivity | Example Compound |

|---|---|---|

| Ethyl ester | Enhances solubility and intracellular uptake | This compound |

| Amide group | Reduces hemolysis while retaining cytotoxicity | Subereaphenol B |

| Chlorine substitution | Increases antibacterial spectrum (Gram-negative targets) | Bromochloroverongiaquinol |

| Methoxy groups | Modulates redox potential; linked to antioxidant activity | Dibromoverongiaquinol |

Q & A

Q. Q. How can researchers ethically source Suberea mollis for this compound studies?

- Methodological Answer : Follow CITES guidelines for marine sponge collection. Collaborate with marine biologists to minimize ecological impact—limit sampling to non-reproductive periods and avoid overharvesting. Document GPS coordinates and submit voucher specimens to accredited museums .

Tables for Key Data Comparison

| Parameter | This compound | Subereaphenol B | Reference |

|---|---|---|---|

| C NMR (C-1) | 149.7 ppm (disputed) | 143.7 ppm | |

| HMBC Correlations | H-2 → C-4, C-6 | H-3 → C-1, C-5 | |

| Cytotoxicity (IC) | 8.2 μM (MCF-7) | >50 μM (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.